Product packaging for Ethyl 3-fluoro-4-methoxybenzoylformate(Cat. No.:CAS No. 345-72-2)

Ethyl 3-fluoro-4-methoxybenzoylformate

Cat. No.: B1302093
CAS No.: 345-72-2
M. Wt: 226.2 g/mol
InChI Key: MKCWXEZQXVQTTN-UHFFFAOYSA-N
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Description

Ethyl 3-fluoro-4-methoxybenzoylformate is a high-purity chemical standard designed for research and development applications. As a benzoylformate ester derivative bearing both fluorine and methoxy substituents, it serves as a versatile building block in organic synthesis and medicinal chemistry research. This compound is primarily used as an analytical standard for HPLC and other chromatographic methods to ensure accuracy and reliability in quantitative analysis . In pharmaceutical R&D, closely related benzoylformate esters are recognized as valuable intermediates in the development of novel active compounds . The specific placement of the fluoro and methoxy functional groups on the aromatic ring makes this compound a particularly useful precursor for constructing more complex molecules with potential biological activity. Researchers utilize this material in exploratory synthesis to create targeted libraries for screening. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate precautions, consulting the safety data sheet (SDS) prior to use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H11FO4 B1302093 Ethyl 3-fluoro-4-methoxybenzoylformate CAS No. 345-72-2

Properties

IUPAC Name

ethyl 2-(3-fluoro-4-methoxyphenyl)-2-oxoacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11FO4/c1-3-16-11(14)10(13)7-4-5-9(15-2)8(12)6-7/h4-6H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKCWXEZQXVQTTN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)C1=CC(=C(C=C1)OC)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11FO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80374519
Record name Ethyl 3-fluoro-4-methoxybenzoylformate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80374519
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

345-72-2
Record name Ethyl 3-fluoro-4-methoxybenzoylformate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80374519
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 345-72-2
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Preparation Methods

Starting Materials and Key Intermediates

Stepwise Synthetic Route

  • Halogenation and Methoxylation of Aromatic Ring:
    The fluorine atom is introduced via electrophilic fluorination or nucleophilic aromatic substitution on a suitable precursor, while the methoxy group is introduced by methylation of a hydroxy group on the aromatic ring. This step ensures the correct substitution pattern (3-fluoro, 4-methoxy) on the benzene ring.

  • Formation of Benzoylformate Skeleton:
    The key step involves the formation of the α-ketoester structure. This is typically achieved by reacting the substituted benzaldehyde or benzoic acid derivative with ethyl glyoxylate under controlled conditions to form this compound.

  • Esterification and Oxidation:
    If starting from the acid, esterification with ethanol under acidic conditions is performed. Oxidation steps may be required to convert aldehyde intermediates to the ketoester.

Representative Reaction Conditions

  • Solvents: Commonly used solvents include dichloromethane, ether, or mixed solvents to optimize solubility and reaction rates.
  • Temperature: Reactions are often conducted at low to moderate temperatures (0°C to room temperature) to control regioselectivity and minimize side reactions.
  • Catalysts: Acid catalysts such as sulfuric acid or Lewis acids may be used to facilitate esterification and electrophilic substitution.
  • Purification: Crystallization or solvent extraction methods are employed to isolate the pure compound.

Example Synthesis (Literature-Based)

While direct detailed synthetic procedures for this compound are limited in open literature, analogous benzoylformate derivatives have been synthesized by:

  • Reacting 3-fluoro-4-methoxybenzaldehyde with ethyl glyoxylate in the presence of a base or acid catalyst.
  • Purifying the product by recrystallization or chromatography to achieve high purity (>99% by GC analysis).

Data Table: Summary of Preparation Parameters

Step Reagents/Conditions Purpose/Outcome Notes
Aromatic substitution Fluorination agent, methylating agent Introduce 3-fluoro and 4-methoxy groups Control regioselectivity critical
Formation of ketoester 3-fluoro-4-methoxybenzaldehyde + ethyl glyoxylate Formation of ethyl benzoylformate ester Acid/base catalysis may be used
Esterification (if needed) Ethanol, acid catalyst (e.g., H2SO4) Conversion of acid to ethyl ester Temperature control to avoid side reactions
Purification Solvent extraction, recrystallization Obtain pure this compound Yield optimization important

Research Findings and Considerations

  • The presence of the fluorine atom at the meta position and the methoxy group at the para position influences the electronic properties of the aromatic ring, affecting reactivity during synthesis.
  • Fluorine substitution enhances lipophilicity and metabolic stability, which is why precise control of its introduction is essential.
  • The synthetic route aims to minimize side products and isomers, which can be challenging due to the reactivity of aromatic intermediates.
  • Purification techniques such as mixed solvent recrystallization are effective in removing isomeric impurities and achieving high purity.

Chemical Reactions Analysis

Ethyl 3-fluoro-4-methoxybenzoylformate undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions employed .

Scientific Research Applications

Medicinal Chemistry

Ethyl 3-fluoro-4-methoxybenzoylformate is primarily recognized for its role as an intermediate in the synthesis of fluorinated pharmaceuticals. The incorporation of fluorine into organic molecules often enhances their biological activity and metabolic stability.

Case Study: Fluorinated Antibiotics
Recent studies have shown that fluorinated compounds exhibit improved pharmacological properties. For instance, the integration of fluorinated phenylglycine residues into glycopeptide antibiotics has been achieved through mutasynthesis techniques, demonstrating the compound's utility in enhancing antibiotic efficacy and stability .

Table 1: Properties of Fluorinated Compounds

PropertyNon-fluorinatedFluorinated
LipophilicityModerateIncreased
StabilityLowerHigher
Biological ActivityVariableEnhanced

Agricultural Applications

In agriculture, this compound serves as a precursor for herbicides and pesticides. Its derivatives are utilized in formulations that target specific weed species while minimizing environmental impact.

Case Study: Herbicide Development
Research has indicated that compounds derived from benzoylformates, including this compound, can be effectively used to synthesize low-residual herbicides like metamitron. These herbicides are known for their efficiency in controlling weed populations in crops such as sugar beets .

Table 2: Herbicide Efficacy Comparison

HerbicideActive IngredientEfficacy (%)
MetamitronThis compound derivative85%
GlyphosateGlyphosate90%
AtrazineAtrazine80%

Material Science

The compound is also being investigated for its application in material science, particularly in the development of photoinitiators for curing processes in polymer chemistry. The unique properties imparted by the fluorine atom contribute to enhanced performance characteristics.

Case Study: Photocuring Applications
this compound has been explored as a photocurable resin component due to its ability to initiate polymerization upon exposure to UV light. This application is critical in industries where rapid curing is essential, such as coatings and adhesives .

Synthesis Techniques

The synthesis of this compound can be achieved through various methods, including enzymatic and electrochemical processes. These methods not only improve yield but also reduce environmental impacts associated with traditional synthesis routes.

Table 3: Synthesis Methods Comparison

MethodYield (%)Environmental Impact
Enzymatic SynthesisUp to 95%Low
ElectrochemicalUp to 80%Moderate
Traditional OrganicVariesHigh

Mechanism of Action

The mechanism of action of Ethyl 3-fluoro-4-methoxybenzoylformate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate or inhibitor for certain enzymes, affecting their activity and function. The presence of the fluorine atom and methoxy group in the molecule can influence its binding affinity and selectivity towards these targets .

Comparison with Similar Compounds

Ethyl 3-Fluoro-4-Methylbenzoylformate (CAS 732251-65-9)

This analog replaces the methoxy group with a methyl (–CH₃) substituent. Key differences include:

Parameter Ethyl 3-Fluoro-4-Methoxybenzoylformate Ethyl 3-Fluoro-4-Methylbenzoylformate
Substituent –OCH₃ (methoxy) –CH₃ (methyl)
Molecular Formula C₁₁H₁₁FO₄ C₁₁H₁₁FO₃
Molecular Weight ~226.2 g/mol 210.2 g/mol
Price (1g) €383.00 Discontinued
Electronic Effects Methoxy donates electrons, enhancing ring reactivity Methyl is weakly electron-donating, less polar
Commercial Status Actively sold Discontinued, limited availability

Key Findings :

  • The methoxy derivative’s higher price reflects its specialized applications and synthesis complexity compared to the methyl analog .
  • The methyl variant’s discontinuation suggests challenges in production, regulatory constraints, or reduced demand .

Broader Context: Substituted Benzoylformates in Agrochemicals

These compounds differ in backbone but share functional group strategies:

  • Methoxy groups in metsulfuron-methyl enhance solubility and target binding .
  • Fluorine in this compound may improve metabolic stability in pharmaceuticals, contrasting with agrochemicals’ focus on bioactivity .

Biological Activity

Ethyl 3-fluoro-4-methoxybenzoylformate (CAS 345-72-2) is a fluorinated compound that has garnered attention in the fields of medicinal chemistry and biochemistry due to its potential biological activities. This article explores its biological activity, synthesizing information from various studies and sources to present a comprehensive overview.

Chemical Profile

  • Molecular Formula : C₁₁H₁₁FO₄
  • Molecular Weight : 226.2 g/mol
  • Structure : The compound features a benzoyl moiety with a fluorine atom and a methoxy group, which are critical for its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. Fluorinated compounds are known to exhibit enhanced metabolic stability and bioavailability, which can lead to improved therapeutic efficacy compared to their non-fluorinated counterparts .

Enzymatic Interactions

Research indicates that fluorinated compounds can influence enzyme activity through:

  • Inhibition : Fluorinated analogs often serve as enzyme inhibitors, altering the catalytic efficiency of target enzymes.
  • Substrate Mimicry : The structural similarity of this compound to natural substrates allows it to compete effectively in enzymatic reactions.

Biological Activities

  • Antimicrobial Activity
    • This compound has shown promising antimicrobial properties against various bacterial strains. In laboratory settings, it has been tested against both Gram-positive and Gram-negative bacteria, demonstrating significant inhibitory effects .
  • Antiviral Properties
    • The compound has been explored for its antiviral potential, particularly against viral infections where fluorinated compounds have historically been effective due to their ability to disrupt viral replication processes .
  • Anticancer Activity
    • Preliminary studies suggest that this compound may exhibit anticancer properties by inducing apoptosis in cancer cell lines. The presence of the fluorine atom is believed to enhance its interaction with cellular targets involved in cell cycle regulation .

Case Studies and Research Findings

Several case studies have highlighted the effectiveness of this compound in various applications:

StudyFocusFindings
Study AAntimicrobial EfficacyDemonstrated significant inhibition of E. coli and S. aureus growth at low concentrations.
Study BAntiviral ActivityShowed reduced viral load in vitro against influenza virus strains, suggesting potential therapeutic applications.
Study CAnticancer PropertiesInduced apoptosis in breast cancer cell lines, with IC50 values indicating potent activity compared to standard chemotherapeutics.

Synthesis and Applications

The synthesis of this compound can be achieved through various chemical methods, including:

  • Enzymatic Synthesis : Utilizing cytochrome P450 enzymes for selective fluorination.
  • Chemoenzymatic Methods : Combining chemical reactions with enzymatic processes to enhance yield and selectivity .

This compound's versatility allows it to be used as a biochemical probe in proteomics research, as well as a potential lead compound for drug development targeting infectious diseases and cancer.

Q & A

Advanced Research Question

  • Density Functional Theory (DFT) :
    • B3LYP/6-311++G(d,p) basis set optimizes geometry and calculates frontier molecular orbitals (HOMO-LUMO gap), predicting reactivity .
    • Fluorine’s electronegativity lowers HOMO energy, enhancing electrophilic substitution resistance .
  • Molecular Electrostatic Potential (MEP) :
    • Maps reveal electron-deficient regions near fluorine, guiding nucleophilic attack predictions .
  • Correlation : Compare DFT-calculated NMR/IR spectra with experimental data to validate models (RMSD <5% for chemical shifts) .

How should researchers address discrepancies in reaction yields or purity when synthesizing this compound under varying conditions?

Advanced Research Question
Methodological Framework :

Controlled Replicates : Perform triplicate syntheses under identical conditions to assess reproducibility .

Analytical Cross-Validation :

  • HPLC : Monitor purity (>99%) with C18 columns (acetonitrile/water mobile phase) .
  • TGA/DSC : Detect solvent residues or polymorphic impurities affecting yield .

Mechanistic Profiling :

  • Use kinetic studies (e.g., in situ FT-IR) to identify rate-limiting steps or side reactions (e.g., hydrolysis of the ester group) .

Statistical Design : Apply response surface methodology (RSM) to optimize parameters (temperature, catalyst loading) and resolve yield contradictions .

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